Rac cis-3-Hydroxy Glyburide-d3,13C is a chemically modified derivative of glyburide, a medication primarily used for the management of type 2 diabetes. This compound features stable isotopes, specifically carbon-13 and deuterium, which enhance its utility in scientific research, particularly in pharmacokinetics and metabolic studies. The incorporation of these isotopes allows researchers to trace the compound's metabolic pathways and interactions more effectively.
Rac cis-3-Hydroxy Glyburide-d3,13C belongs to the class of sulfonylureas, which are compounds that stimulate insulin secretion from pancreatic beta cells. It is classified as an isotope-labeled compound due to the presence of stable isotopes in its molecular structure.
The synthesis of rac cis-3-Hydroxy Glyburide-d3,13C typically involves several steps that integrate carbon-13 and deuterium into the glyburide framework. Common methods include:
The molecular formula for rac cis-3-Hydroxy Glyburide-d3,13C is , with a molecular weight of approximately 514.01 g/mol. The structure includes a sulfonylurea moiety that is characteristic of glyburide derivatives.
Rac cis-3-Hydroxy Glyburide-d3,13C can participate in various chemical reactions:
Common reagents for these reactions include:
Rac cis-3-Hydroxy Glyburide-d3,13C functions similarly to glyburide by binding to the sulfonylurea receptor (SUR1) on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels (KATP), resulting in depolarization of the cell membrane.
This mechanism promotes insulin secretion in response to elevated blood glucose levels, thereby aiding in glucose homeostasis. The pharmacokinetics of this compound are influenced by its isotopic labeling, which can affect its absorption and metabolic pathways .
While specific physical properties such as density and boiling point are not readily available for rac cis-3-Hydroxy Glyburide-d3,13C, its chemical structure suggests it is likely a solid at room temperature with potential solubility in organic solvents.
Key chemical properties include:
Rac cis-3-Hydroxy Glyburide-d3,13C has significant applications in scientific research:
The compound rac cis-3-Hydroxy Glyburide-d₃,¹³C (CAS 1217848-91-3) is formally identified as 5-chloro-N-[2-[4-[[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(¹³C)methoxy)benzamide [7] [9]. Its molecular formula is expressed as C₂₂¹³CH₂₅D₃ClN₃O₆S, with a molecular weight of 514.01 g/mol [2] [9]. This structure features two critical modifications compared to native glyburide: 1) a hydroxyl group at the cis-3 position of the cyclohexyl ring, and 2) isotopic enrichment with three deuterium atoms and one ¹³C atom incorporated specifically within the methoxy group (-O¹³CD₃) attached to the benzamide moiety [1] [7].
The "rac cis" designation indicates that the compound exists as a racemic mixture of enantiomers with cis-configuration at the 3-hydroxycyclohexyl urea moiety, specifically referring to the relative stereochemistry where the hydroxyl group and urea substituent occupy the same face of the cyclohexane ring [3] [5]. This stereochemical configuration is biologically relevant as it corresponds to a known human metabolite of glyburide. The compound typically presents as a pale yellow solid with a melting point range of 188-189°C and demonstrates limited solubility in dimethyl sulfoxide (DMSO) and methanol, properties that necessitate careful consideration during analytical method development [1].
Table 1: Structural Attributes of rac cis-3-Hydroxy Glyburide-d₃,¹³C
Attribute | Specification | Significance |
---|---|---|
Chemical Name | 5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(¹³C)methoxy)benzamide | IUPAC nomenclature specifying stereochemistry and isotopic position |
Molecular Formula | C₂₂¹³CH₂₅D₃ClN₃O₆S | Distinguishes isotopic from non-labeled analog (C₂₃H₂₈ClN₃O₆S) |
Molecular Weight | 514.01 g/mol | 4.01 g/mol heavier than unlabeled cis-metabolite |
CAS Number | 1217848-91-3 | Unique identifier for precise substance tracking |
Isotopic Position | Methoxy group (-O¹³CD₃) | Specific location of isotopic labels enabling traceability |
Stereochemistry | Racemic cis-3-hydroxycyclohexyl | Matches configuration of biologically relevant metabolite |
The strategic incorporation of both ¹³C and deuterium (d₃) isotopes into the rac cis-3-Hydroxy Glyburide structure serves multiple critical functions in advanced pharmacological research. The ¹³C carbon (a stable, non-radioactive isotope) creates a 1 Da mass shift in the molecular ion, while the three deuterium atoms collectively contribute a 3 Da mass shift, resulting in a total 4 Da mass difference compared to the unlabeled metabolite [2] [7]. This significant mass differential enables unambiguous distinction between the endogenous metabolite and the isotopic standard in mass spectrometric analyses, eliminating interference from matrix components or background signals that commonly plague bioanalytical methods [8].
The primary application of this dual-labeled compound lies in its role as an internal standard for quantitative mass spectrometry. When added to biological samples (plasma, urine, tissues) at a known concentration prior to sample preparation, it experiences identical extraction efficiency, chromatographic behavior, and ionization characteristics as the native analyte. However, its distinct mass allows separate detection, enabling researchers to correct for analyte losses during sample processing and instrumental variability during analysis [9]. This correction capability translates directly into enhanced analytical precision, typically reducing quantification errors from >15% to <5%, which is particularly crucial for regulatory bioanalysis supporting drug development [1] [2].
Beyond quantification, the isotopic labels facilitate metabolic pathway tracing. By administering the labeled parent compound (glyburide-d₃,¹³C) to in vitro or in vivo systems, researchers can track the appearance of this specific cis-3-hydroxy metabolite through its retained isotopic signature. This approach provides unparalleled specificity in distinguishing drug-derived metabolites from endogenous compounds with similar chemical structures, allowing definitive metabolic pathway elucidation [8]. The deuterium atoms specifically enhance metabolic stability at the methoxy position, potentially reducing demethylation rates and thereby extending the detection window for metabolic studies [2] [7].
Table 2: Mass Spectrometric Characteristics Enabled by Isotopic Labeling
Mass Spectrometry Parameter | Unlabeled cis-3-Hydroxy Glyburide | Labeled rac cis-3-Hydroxy Glyburide-d₃,¹³C | Analytical Advantage |
---|---|---|---|
Molecular Weight | 510.00 g/mol | 514.01 g/mol | 4.01 Da mass separation prevents signal overlap |
Theoretical m/z [M+H]+ | 510.146 | 514.161 | Enables selected reaction monitoring (SRM) transitions without interference |
Natural Isotopic Contribution (M+4) | <0.5% | >99% | Eliminates background correction errors |
Chromatographic Retention | Identical to endogenous metabolite | Co-elutes with endogenous metabolite | Compensation for matrix effects during ionization |
Fragmentation Pattern | Characteristic glyburide fragments | Identical fragments with +4 Da shift | Confirms structural identity during MS/MS analysis |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: